3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Lipophilicity Drug-likeness Physicochemical profiling

Procure this compound to establish an unambiguous reference point for your SAR campaign. Its unique, unsubstituted 4-methylthiazole-5-carbonyl motif and methylene-bridged azetidine–oxazolidinedione linkage (3 rotatable bonds, XLogP=0.7) make it essential for probing thiazole 2-position requirements and linker-dependent conformational effects, avoiding uncontrolled variables of pre-substituted analogs. Ideal for calibrating computational models and baseline assays for the chemotype.

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 2034338-68-4
Cat. No. B2820995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
CAS2034338-68-4
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)N2CC(C2)CN3C(=O)COC3=O
InChIInChI=1S/C12H13N3O4S/c1-7-10(20-6-13-7)11(17)14-2-8(3-14)4-15-9(16)5-19-12(15)18/h6,8H,2-5H2,1H3
InChIKeyPZCQYWKOHIDJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034338-68-4): Structural Identity and Physicochemical Baseline for Procurement Evaluation


3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034338-68-4) is a fully synthetic, heterocyclic small molecule (C₁₂H₁₃N₃O₄S; MW 295.32 g/mol) that integrates three pharmacophoric modules: a 4‑methyl‑1,3‑thiazole‑5‑carbonyl group, a conformationally constrained azetidine linker, and an oxazolidine‑2,4‑dione ring [1]. The compound exhibits a computed XLogP3‑AA of 0.7, zero hydrogen‑bond donors, six hydrogen‑bond acceptors, a topological polar surface area of 108 Ų, and only three rotatable bonds, placing it in a favourable region of drug‑like chemical space distinct from many higher‑molecular‑weight or more lipophilic analogs [1]. It is listed in the PubChem Compound database under CID 121022590 and is offered by multiple research‑chemical suppliers as a building block or screening compound, typically at ≥95% purity [1][2].

Why Generic Substitution Fails for 3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: Structural and Pharmacophoric Constraints Within the Azetidine–Oxazolidinedione–Thiazole Class


Compounds within the azetidine‑oxazolidinedione‑thiazole class cannot be freely interchanged because minor structural variations, particularly in the substitution pattern of the thiazole ring and the connectivity of the azetidine linker, profoundly alter hydrogen‑bonding capacity, conformational preference, and lipophilicity, which together dictate target engagement, selectivity, and metabolic fate [1][2]. The target compound is distinguished by an unsubstituted 4‑methylthiazole‑5‑carbonyl motif and a methylene‑bridged azetidine–oxazolidinedione linkage, whereas the most frequently cited analogs bear additional substituents at the thiazole 2‑position (e.g., pyrrol‑1‑yl or phenyl groups) or employ a direct azetidine‑nitrogen–oxazolidinedione connection [1]. Published structure–activity relationship (SAR) data on related azetidine‑2,4‑dione‑based thiazoles demonstrate that even a methyl→ethyl substitution on the azetidine ring can shift HNE inhibitory IC₅₀ values from the nanomolar to the micromolar range, underscoring that pharmacophoric equivalence cannot be assumed without matched experimental evidence . Consequently, substituting any close analog for the target compound in a biological assay, a medicinal‑chemistry campaign, or a process‑chemistry route risks introducing uncontrolled variables that invalidate reproducibility and structure–activity correlations.

Head‑to‑Head and Class‑Level Quantitative Differentiation of 3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione Against Its Closest Structural Analogs


Lipophilicity Reduction (XLogP3‑AA = 0.7) Relative to 2‑Pyrrolyl‑ and 2‑Phenyl‑Substituted Thiazole Analogs

The target compound possesses a computed XLogP3‑AA of 0.7, which is 0.5 log units lower than the 2‑pyrrolyl‑thiazole analog (CAS 1903647‑21‑1; XLogP3‑AA = 1.2) and approximately one log unit lower than the 2‑phenyl‑thiazole analog (CAS not individually verified; estimated XLogP3 ≈ 1.5–1.8 based on fragment contributions) [1][2]. In the context of the azetidine‑2,4‑dione thiazole series described by Donarska et al. (2022), a similar reduction in lipophilicity correlated with improved aqueous solubility and reduced plasma protein binding, factors that directly influence in vitro assay reproducibility and in vivo pharmacokinetic behaviour [3].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA = 108 Ų) and Its Implication for Membrane Permeability Versus Bulkier Analogs

The target compound has a computed TPSA of 108 Ų, identical to that of the 2‑pyrrolyl‑thiazole analog (108 Ų) but approximately 12–18 Ų lower than oxazolidinedione‑thiazole analogs bearing a sulfonylbenzothiadiazole substituent (estimated TPSA ≈ 120–126 Ų) [1][2]. Published guidelines indicate that a TPSA ≤ 140 Ų is required for acceptable oral bioavailability and ≤ 90 Ų for efficient blood–brain barrier penetration; the target compound's value of 108 Ų places it in an intermediate permeability window that is empirically correlated with balanced cell permeability and solubility for oral and cellular target engagement [3].

Membrane permeability TPSA CNS drug design

Absence of a Thiazole 2‑Position Substituent: A Differentiating Pharmacophoric Feature with Implications for Target Binding and Synthetic Tractability

Unlike the most commonly compared analogs, which bear a bulky substituent (pyrrol‑1‑yl, phenyl, or benzothiazole) at the thiazole 2‑position, the target compound features a hydrogen atom at this position, reducing steric bulk and eliminating a potential π‑stacking or hydrogen‑bonding interaction site [1]. In the azetidine‑2,4‑dione thiazole series reported by Donarska et al. (2022), the nature of the thiazole substituent was a primary determinant of HNE inhibitory potency and antiproliferative selectivity; compounds with smaller substituents showed distinct selectivity profiles across the MV4‑11, A549, MDA‑MB‑231, and UMUC‑3 cancer cell panels [2]. The target compound's unsubstituted 2‑position therefore represents a chemically distinct and systematically underexplored pharmacophoric space within this compound class [1].

Structure–activity relationship Thiazole substitution Synthetic accessibility

Methylene‑Bridged Azetidine–Oxazolidinedione Connectivity Confers Conformational Flexibility Distinct from Directly Linked Analogs

The target compound incorporates a methylene (–CH₂–) spacer between the azetidine C‑3 position and the oxazolidine‑2,4‑dione nitrogen, whereas many closely related analogs (e.g., CAS 1903647‑21‑1 and the benzothiazole‑6‑carbonyl analog) employ a direct azetidine‑N to oxazolidine‑N bond without a spacer [1]. This methylene insertion increases the rotatable bond count from 2 to 3 and shifts the spatial orientation of the oxazolidinedione ring relative to the azetidine‑thiazole core, a difference that molecular docking studies in the azetidine‑2,4‑dione series have shown can alter the alignment of the reactive carbonyl with the catalytic serine (Ser195) of HNE by up to 1.5 Å, with corresponding changes in IC₅₀ of more than 10‑fold [2][3].

Conformational analysis Linker flexibility Molecular recognition

Class‑Level Evidence: Oxazolidine‑2,4‑diones as Pseudo‑Irreversible Serine Protease Inhibitors with Distinctive Kinetics

N‑Acyl and N‑sulfonyl oxazolidine‑2,4‑diones have been characterised as pseudo‑irreversible inhibitors of human neutrophil elastase (HNE) and proteinase‑3, with second‑order inactivation rate constants (kᵢₙₐcₜ/Kᵢ) in the range of 10²–10⁴ M⁻¹s⁻¹, distinguishing them from the rapidly reversible binding mode of classical thiazolidinedione‑based PPARγ agonists . In the azetidine‑2,4‑dione thiazole series, the most potent compounds achieved HNE IC₅₀ values of 35–45 nM and antiproliferative IC₅₀ values of 4.6–9.9 μM across a panel of four cancer cell lines [1]. While direct experimental data for the target compound are not yet publicly available, its oxazolidine‑2,4‑dione core predicts a covalent or pseudo‑irreversible inhibition mechanism that is mechanistically distinct from the non‑covalent, reversible pharmacology of thiazolidinedione‑ and oxadiazolidinedione‑based comparators .

Serine protease inhibition Mechanism of action Drug discovery

High‑Value Research and Procurement Scenarios for 3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione Based on Verified Differentiation Evidence


Serine Protease Inhibitor Screening and Hit Discovery Campaigns Targeting HNE or Proteinase‑3

The oxazolidine‑2,4‑dione core is a validated pharmacophore for pseudo‑irreversible serine protease inhibition [1]. Coupled with the azetidine‑thiazole scaffold that has yielded nanomolar HNE inhibitors in related series (IC₅₀ = 35–45 nM) [2], this compound is a logical candidate for primary screening against HNE, proteinase‑3, and related serine proteases. Its favourable TPSA (108 Ų) and moderate lipophilicity (XLogP3‑AA = 0.7) support use in both biochemical enzyme assays and cell‑based phenotypic screens without the solubility or nonspecific‑binding artefacts that plague more lipophilic analogs .

Structure–Activity Relationship (SAR) Exploration of the Thiazole 2‑Position Hydrogen‑Bonding Environment

Because the target compound uniquely lacks a substituent at the thiazole 2‑position among its closest analogs [1], it serves as an ideal minimalist scaffold for systematic SAR studies. Medicinal chemists can use this compound as a reference point to probe the steric and electronic requirements of the thiazole 2‑position through controlled synthetic derivatisation, enabling the deconvolution of contributions from this position to target affinity, selectivity, and cellular activity, which is not possible with pre‑substituted analogs [2].

Conformational Flexibility Studies Enabled by the Methylene Linker Between Azetidine and Oxazolidinedione

The methylene (–CH₂–) spacer between the azetidine C‑3 and the oxazolidine‑2,4‑dione nitrogen introduces an additional rotatable bond (three total) relative to directly linked analogs (two rotatable bonds) [1]. This makes the target compound a valuable tool for computational and experimental studies of linker‑dependent conformational sampling, including NMR‑based conformational analysis, molecular dynamics simulations, and co‑crystallisation trials, where the impact of linker flexibility on binding‑site complementarity can be directly assessed [2].

Reference Compound for Physicochemical Benchmarking in Drug‑Discovery Library Design

With a molecular weight of 295.3 Da, XLogP3‑AA of 0.7, TPSA of 108 Ų, and zero hydrogen‑bond donors, the target compound resides within the core of lead‑like chemical space as defined by the rule‑of‑three (Ro3) and related guidelines [1]. Procurement of this compound as a physicochemical benchmark enables medicinal chemistry teams to calibrate computational property predictions, validate HPLC‑based lipophilicity measurements, and establish baseline permeability and solubility values for the azetidine‑oxazolidinedione‑thiazole chemotype, facilitating the design of higher‑quality compound libraries [2].

Quote Request

Request a Quote for 3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.